

An In-depth Technical Guide to the Biological Activity of CRT0066101 Dihydrochloride

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Compound of Interest		
Compound Name:	CRT0066101 dihydrochloride	
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Introduction

CRT0066101 dihydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] It functions as a pan-PKD inhibitor, targeting all three isoforms (PKD1, PKD2, and PKD3) with high efficacy.[1] [3] Due to the crucial role of PKD in regulating a multitude of cellular processes—including signal transduction, cell proliferation, survival, migration, and inflammation—CRT0066101 has emerged as a significant tool for preclinical research, particularly in oncology and inflammatory diseases.[4][5] Its anti-tumor activities have been demonstrated in various cancer models, including pancreatic, colorectal, breast, and bladder cancer.[1][6] This guide provides a comprehensive overview of its biological activity, mechanism of action, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Analysis

The biological activity of CRT0066101 has been quantified through various in vitro assays, establishing its potency and selectivity.

Table 1: Inhibitory Activity of CRT0066101

This table summarizes the half-maximal inhibitory concentrations (IC50) of CRT0066101 against its primary targets, the PKD isoforms, and a secondary target, PIM2. Its high selectivity is demonstrated by its significantly lower potency against other common kinases.[2]



Target Kinase	IC50 Value (nM)	Notes	
PKD1	1.0[2][3]	Primary Target	
PKD2	2.5[2][3]	Primary Target	
PKD3	2.0[3]	Primary Target	
PIM2	~135.7[3]	Secondary Target	
Other Kinases	Low Activity	Exhibits high selectivity against a panel of over 90 other protein kinases, including PKCa, MEK, ERK, c-Raf, and c-Src.[2]	

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CRT0066101 demonstrates potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The IC50 values for cell proliferation highlight its efficacy in vitro.



Cell Line	Cancer Type	IC50 for Cell Proliferation (μΜ)	Key Effects
Panc-1	Pancreatic Cancer	1.0[3][7]	Inhibition of proliferation, 6-10 fold induction of apoptosis, blocks neurotensininduced PKD activation.[3][8]
T24T	Bladder Cancer	0.3333[9]	Dose-dependent inhibition of cell growth.[9]
T24	Bladder Cancer	0.4782[9]	Dose-dependent inhibition of cell growth.[9]
UMUC1	Bladder Cancer	0.4796[9]	Dose-dependent inhibition of cell growth.[9]
TCCSUP	Bladder Cancer	1.4300[9]	Dose-dependent inhibition of cell growth.[9]
TNBC Cells	Triple-Negative Breast Cancer	Not specified	Inhibits proliferation, increases apoptosis, and causes G1-phase cell cycle arrest.[10]
HCT116	Colorectal Cancer	Not specified	Suppresses tumor growth in xenograft models.[1]

Mechanism of Action

CRT0066101 exerts its biological effects primarily by inhibiting the catalytic activity of PKD isoforms. This inhibition blocks the phosphorylation of downstream substrates, thereby



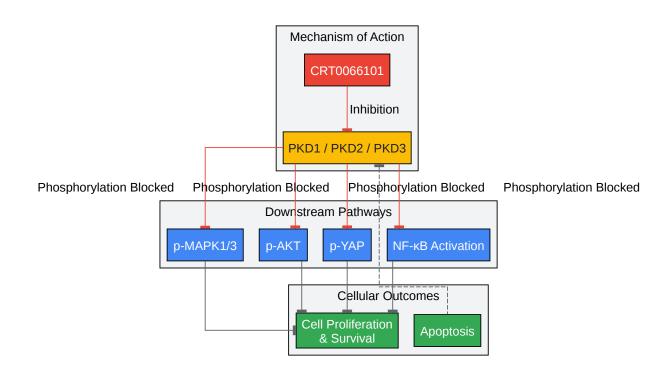
disrupting multiple oncogenic and inflammatory signaling pathways.

Inhibition of Pro-Survival and Proliferative Signaling

By inhibiting PKD, CRT0066101 effectively downregulates several key cancer-driving pathways:

- NF-κB Pathway: In pancreatic cancer, CRT0066101 attenuates PKD1-mediated NF-κB activation, leading to the reduced expression of pro-survival proteins like survivin and cIAP-1.[3][8][9]
- MAPK/ERK and AKT Pathways: In triple-negative breast cancer (TNBC), the compound strongly decreases the phosphorylation of MAPK1/3 and AKT (S473), both of which are critical for tumor growth and survival.[10]
- Hippo-YAP Pathway: CRT0066101 treatment leads to a decrease in the phosphorylation of YAP on Ser127, inhibiting its pro-proliferative function.[10]





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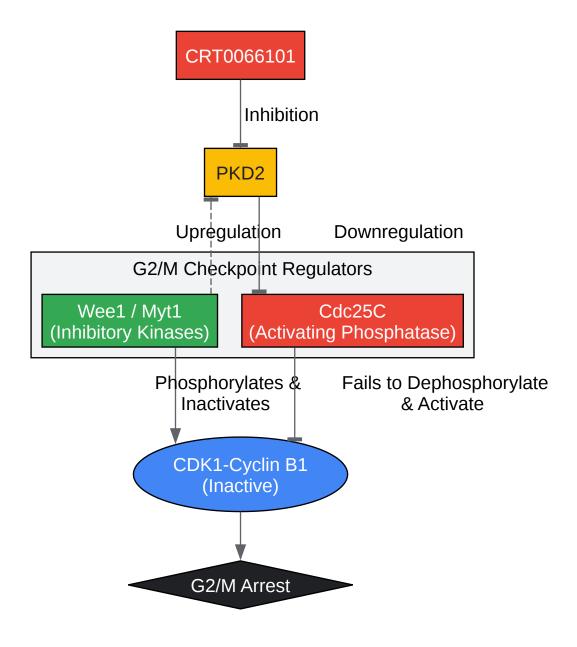
Caption: CRT0066101 inhibits PKD, blocking downstream pro-survival signaling pathways.

Induction of Cell Cycle Arrest

CRT0066101 has been shown to induce cell cycle arrest at different phases depending on the cancer type.

- G1 Arrest: In TNBC, the compound increases the population of cells in the G1 phase.[10][11]
- G2/M Arrest: In colorectal and bladder cancer, CRT0066101 causes a dose-dependent G2/M arrest.[1][6] This is achieved by modulating the activity of the CDK1-cyclin B1 complex.
 Specifically, it increases the levels of inhibitory proteins Myt1 and Wee1 and decreases the levels of activating proteins like Cdc25C, CDK1, and cyclin B1.[6][9]





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Caption: Mechanism of CRT0066101-induced G2/M cell cycle arrest in bladder cancer.

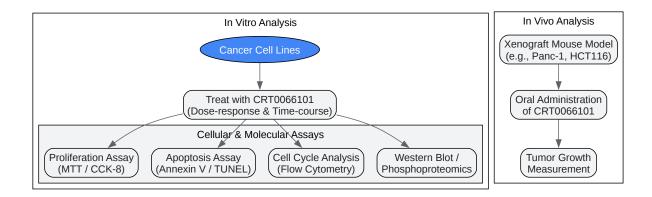
Anti-Inflammatory Activity

Recent studies have revealed an anti-inflammatory role for CRT0066101. In models of lipopolysaccharide (LPS)-induced lung injury, it exerts a protective effect by inhibiting the production of pro-inflammatory cytokines. This action is mediated through the suppression of the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88) signaling pathway and by inhibiting the formation of the NLRP3 inflammasome.[5]



Experimental Protocols

The biological activities of CRT0066101 were elucidated using a variety of standard and advanced molecular and cellular biology techniques.



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Caption: General experimental workflow for evaluating CRT0066101's anti-cancer activity.

- Kinase Inhibition Assay: The IC50 values were determined using enzymatic assays. These
 typically involve incubating the recombinant kinase (e.g., PKD1, PKD2, PKD3) with a specific
 substrate and ATP. The inhibitory effect of CRT0066101 is measured by quantifying the
 reduction in substrate phosphorylation at various concentrations of the compound.
- Cell Proliferation and Viability Assays (MTT, CCK-8): Cancer cells are seeded in 96-well plates and treated with varying concentrations of CRT0066101 for a specified duration (e.g., 48-96 hours). Assays like MTT or Cell Counting Kit-8 (CCK-8) are then used to measure the metabolic activity of viable cells, from which the IC50 for cell growth inhibition is calculated.
 [9][10]
- Apoptosis Assay (Annexin-V/Propidium Iodide): To quantify apoptosis, cells treated with CRT0066101 are stained with Annexin V (which binds to phosphatidylserine on the outer

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leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a DNA stain that enters non-viable cells). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

- Cell Cycle Analysis: Cells are treated with CRT0066101, harvested, and fixed (e.g., with ethanol). The fixed cells are then stained with a fluorescent DNA-binding dye like Propidium lodide. The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][11]
- Phosphoproteomic Analysis and Western Blotting: To investigate the effect on signaling pathways, treated cells are lysed, and proteins are extracted. Comparative phosphoproteomic analysis (e.g., using iTRAQ) can identify global changes in protein phosphorylation.[10][11] Western blotting is used to validate these findings by measuring the phosphorylation status of specific target proteins (e.g., p-AKT, p-MAPK, p-YAP) using phospho-specific antibodies.[10]
- Xenograft Mouse Models: To assess in vivo efficacy, human cancer cells (e.g., Panc-1, HCT116) are implanted subcutaneously or orthotopically into immunodeficient mice.[8] Once tumors are established, mice are treated with CRT0066101 (e.g., 80 mg/kg/day via oral gavage).[3][8] Tumor volume is monitored over time to determine the anti-tumor effect of the compound.[1][8] At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

CRT0066101 dihydrochloride is a highly potent and specific pan-PKD inhibitor with significant biological activity against various cancers and inflammatory conditions. Its mechanism of action is centered on the disruption of critical cellular signaling pathways that control proliferation, survival, cell cycle progression, and inflammation. Through the inhibition of PKD, it downregulates NF-κB, MAPK, and AKT signaling and induces cell cycle arrest, collectively leading to reduced tumor growth and a dampened inflammatory response. The robust preclinical data, supported by detailed in vitro and in vivo experimental evidence, establish CRT0066101 as a valuable chemical probe for studying PKD function and a promising candidate for further therapeutic development.[1]



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